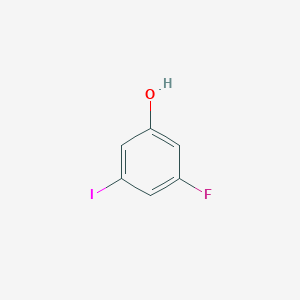

3-Fluoro-5-iodophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZQPUORKLLIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939771-60-5 | |

| Record name | 3-fluoro-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-5-iodophenol CAS number 939771-60-5

An In-Depth Technical Guide to 3-Fluoro-5-iodophenol: A Versatile Building Block for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine, can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1] this compound (CAS No. 939771-60-5) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. This disubstituted phenol offers a unique combination of functionalities: a fluorine atom to modulate electronic properties and metabolic fate, a phenolic hydroxyl group for derivatization, and an iodine atom that serves as a versatile synthetic handle for complex molecule construction.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application. As a self-validating system of protocols and insights, this document is designed to empower researchers to fully exploit the potential of this reagent in their discovery programs.

Physicochemical Properties and Strategic Significance

The utility of this compound in drug discovery is directly linked to its inherent chemical properties. The interplay between the electron-withdrawing inductive effects of the halogen substituents and the electron-donating resonance effect of the hydroxyl group creates a unique electronic environment on the aromatic ring.

Causality Behind Property Modulation:

-

pKa: The presence of two electronegative halogens (fluorine and iodine) is expected to increase the acidity of the phenolic proton compared to phenol itself, lowering its pKa. This modulation is critical as it influences the compound's ionization state at physiological pH, affecting its solubility, permeability, and potential for hydrogen bonding interactions with biological targets.

-

Lipophilicity (LogP): The introduction of halogens generally increases a molecule's lipophilicity. The iodine atom, in particular, contributes significantly to this property. A well-tuned LogP is essential for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the introduction of fluorine at metabolically labile positions is a well-established strategy to block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing a drug's half-life.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 939771-60-5 | [2][4] |

| Molecular Formula | C₆H₄FIO | [2] |

| Molecular Weight | 238.00 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=C(C=C(C=C1F)I)O | [2] |

| Physical Form | Solid or liquid | [5] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C |[6] |

Analytical and Spectroscopic Characterization

Verifying the identity and purity of this compound is a prerequisite for its use in any synthetic protocol. While specific spectra are best obtained experimentally, a senior scientist can predict the expected spectral features with high confidence based on the molecular structure.

Protocol 1: Standard Analytical Workflow

-

Thin-Layer Chromatography (TLC):

-

Objective: Rapidly assess reaction completion and sample purity.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A non-polar/polar solvent system, such as 30% ethyl acetate in hexanes. The optimal system should provide a retention factor (R_f) of ~0.3-0.4.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Quantify purity with high precision.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

-

Detection: UV detection at a wavelength such as 271 nm.[7]

-

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum will be complex due to fluorine-hydrogen coupling. Expect three distinct aromatic proton signals. The proton between the fluorine and iodine atoms will likely appear as a triplet of doublets (or a more complex multiplet). The other two protons will appear as multiplets, with coupling constants characteristic of their meta relationships and additional splitting from the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: Six aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J_CF). The carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings (²J_CF and ³J_CF).

-

¹⁹F NMR: A single resonance is expected, which will be split by the two ortho protons and the one para proton, likely resulting in a triplet of triplets.

-

Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-F stretching in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretching will also be present.[8]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z ≈ 238. A key feature will be the characteristic isotopic pattern of iodine. The fragmentation pattern will likely involve the loss of I, CO, and other fragments.[9]

Synthesis and Purification

While several synthetic routes may be plausible, a common and reliable method proceeds from a readily available aniline precursor via a diazonium salt intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.[10]

Protocol 2: Synthesis of this compound from 3-Fluoro-5-methoxyaniline

This protocol is based on a known transformation and adapted with expert insights for practical laboratory execution.[10]

Step 1: Diazotization of 3-Fluoro-5-methoxyaniline and Iodination

-

Rationale: The amine is converted to a diazonium salt, an excellent leaving group, which is then displaced by iodide. This is a standard Sandmeyer-type reaction. Low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Procedure: a. In a three-neck flask equipped with a stirrer and thermometer, dissolve 3-Fluoro-5-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). b. Cool the mixture to 0°C in an ice-water bath. c. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5°C. d. Stir the resulting diazonium salt solution at 0°C for 30-60 minutes. e. In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. f. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases, indicating the completion of the reaction. g. Extract the product, 1-fluoro-3-iodo-5-methoxybenzene, with a suitable organic solvent like diethyl ether or ethyl acetate. h. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine, and dry over anhydrous sodium sulfate. i. Purify by column chromatography on silica gel.

Step 2: Demethylation to this compound

-

Rationale: The methyl ether is a protecting group for the phenol. Boron tribromide (BBr₃) is a powerful Lewis acid that efficiently cleaves aryl methyl ethers. The reaction is performed at low temperature to control its high reactivity.

-

Procedure: a. Dissolve the purified 1-fluoro-3-iodo-5-methoxybenzene in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78°C using a dry ice/acetone bath. c. Slowly add a solution of boron tribromide (BBr₃) in DCM dropwise. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 12-16 h) until TLC analysis shows complete consumption of the starting material. e. Carefully quench the reaction by slowly adding it to ice-water. f. Separate the layers and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its capacity for selective, orthogonal derivatization at two distinct sites: the hydroxyl group and the carbon-iodine bond. This allows for the systematic and independent introduction of different molecular fragments, a crucial tactic in building libraries for structure-activity relationship (SAR) studies.

A. Reactions at the Phenolic Hydroxyl Group:

-

Williamson Ether Synthesis: Deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide (R-X) provides access to a wide range of aryl ethers. This is fundamental for modifying polarity and introducing new side chains.

-

Esterification: Reaction with an acyl chloride or carboxylic acid (using a coupling agent like DCC) yields esters, which can act as prodrugs or introduce new binding motifs.

B. Reactions at the Carbon-Iodine Bond: The C-I bond is a premier functional group for transition metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base yields biaryl or aryl-alkenyl structures.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne provides access to aryl-alkynes, important scaffolds in many bioactive molecules.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (R₂NH) allows for the direct formation of C-N bonds, introducing basic centers that are critical for aqueous solubility and target binding.

Applications in Drug Discovery and Development

The dual-halogen substitution pattern of this compound makes it an exceptionally strategic precursor for creating advanced diagnostic and therapeutic agents.

A. Precursor for Dual-Modality Imaging Probes: The molecule is primed for the synthesis of radiolabeled compounds for nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[11]

-

SPECT Imaging: The iodine atom can be directly replaced with a radioactive iodine isotope, such as ¹²³I or ¹²⁵I, via halogen exchange reactions. This allows for the creation of SPECT agents to visualize biological targets in vivo.

-

PET Imaging: While the existing fluorine is ¹⁹F (non-radioactive), its presence establishes a chemical environment that can be replicated in a precursor designed for late-stage radiofluorination with ¹⁸F, the most common PET isotope. A common strategy involves replacing the iodine with a suitable precursor for fluorination, such as a nitro group, a trimethylstannyl group, or a boronic ester.

B. Scaffold for Medicinal Chemistry Programs: Beyond imaging, the compound is an ideal starting point for generating novel therapeutic candidates. The systematic modification of the -OH and -I positions allows for a comprehensive exploration of the chemical space around a pharmacophore, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The presence of halogens can also promote specific interactions with protein targets through halogen bonding, a non-covalent interaction that is increasingly recognized and exploited in drug design.[3]

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate care. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[2]

Protocol 3: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12]

-

Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it is a liquid, use a syringe or pipette. Prevent contact with skin, eyes, and clothing.

-

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[12] Collect the waste in a sealed, labeled container for proper chemical waste disposal.

-

Storage: As specified, store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][13]

Conclusion

This compound is far more than a simple chemical reagent; it is a sophisticated tool for innovation in the life sciences. Its unique trifunctional architecture—a tunable phenol, a metabolically robust fluorine, and a synthetically versatile iodine—provides an exceptional platform for constructing complex molecular probes for medical imaging and for developing novel therapeutic agents. By understanding the principles of its reactivity and adhering to rigorous protocols for its use, researchers can unlock its full potential to accelerate the discovery and development of next-generation medicines.

References

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H4FIO | CID 66882251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 939771-60-5 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 939771-60-5|this compound|BLD Pharm [bldpharm.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. m.youtube.com [m.youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 3-Fluoro-5-iodophenol: A Key Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into molecular scaffolds is a cornerstone of rational drug design. These elements impart unique physicochemical properties that can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. 3-Fluoro-5-iodophenol has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites for molecular elaboration. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of cutting-edge therapeutics such as PARP inhibitors and advanced imaging agents.

Molecular Profile and Physicochemical Properties

This compound is a disubstituted phenol characterized by the presence of a fluorine atom and an iodine atom at the meta positions relative to the hydroxyl group. This substitution pattern gives rise to a unique combination of electronic and steric properties that are highly advantageous in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₆H₄FIO | [1] |

| Molecular Weight | 238.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 939771-60-5 | [1] |

| Canonical SMILES | C1=C(C=C(C=C1F)I)O | [1] |

| InChI Key | OGZQPUORKLLIGI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the diazotization of 3-fluoro-5-iodoaniline, followed by hydrolysis of the resulting diazonium salt. This classical approach allows for the regioselective introduction of the hydroxyl group.

Experimental Protocol: Synthesis via Diazotization

Disclaimer: This protocol is a representative procedure based on established methods for the synthesis of phenols from anilines. It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

3-Fluoro-5-iodoaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Copper(I) oxide or Copper(II) sulfate (optional, for decomposition of diazonium salt)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-5-iodoaniline (1 equivalent) in a mixture of water and concentrated sulfuric acid, while maintaining the temperature below 5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask, prepare a boiling solution of dilute sulfuric acid.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed. The addition of a small amount of copper(I) oxide or copper(II) sulfate can facilitate a smoother decomposition.

-

After the addition is complete, continue to heat the mixture for a further 30 minutes to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronegativity and positions of the fluorine, iodine, and hydroxyl groups.

-

H-2: Expected to be a triplet or doublet of doublets, shifted downfield due to the ortho-hydroxyl group.

-

H-4: Expected to be a triplet or doublet of doublets, influenced by both the ortho-fluorine and para-iodine atoms.

-

H-6: Expected to be a triplet or doublet of doublets, influenced by the ortho-hydroxyl and para-fluorine atoms.

The coupling constants (J-values) will provide valuable information about the relative positions of the protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display six signals for the aromatic carbons.

-

C-1 (C-OH): The carbon attached to the hydroxyl group will be significantly deshielded.

-

C-3 (C-F): The carbon bonded to the fluorine atom will show a large one-bond C-F coupling constant, a characteristic feature in ¹³C NMR of fluorinated compounds.

-

C-5 (C-I): The carbon attached to the iodine atom will have its chemical shift influenced by the heavy atom effect.

-

C-2, C-4, C-6: The remaining carbons will show distinct signals, with their chemical shifts and potential smaller C-F couplings providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-O stretch: A strong band around 1200-1300 cm⁻¹.

-

C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

-

C-I stretch: A weaker band in the lower frequency region, typically around 500-600 cm⁻¹.

-

Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bends: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of I, F, CO, and other small fragments.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its distinct reactive sites: the hydroxyl group, the carbon-iodine bond, and the aromatic ring itself. The iodine atom is particularly important as it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive than a corresponding carbon-bromine or carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions and broader substrate scope.

This reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl groups at the 5-position.

Disclaimer: This is a general protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines and their derivatives, which are prevalent in pharmaceuticals.

Disclaimer: This is a general protocol and requires careful exclusion of air and moisture.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

-

Strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat to 80-110 °C, monitoring by TLC or LC-MS.

-

After completion, cool the reaction, quench carefully with water or saturated NH₄Cl solution.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of complex molecules for pharmaceutical and diagnostic applications.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Many PARP inhibitors feature complex heterocyclic scaffolds, and the synthesis of these often relies on building blocks that can be selectively functionalized. The 3-fluoro-5-iodophenyl moiety is an ideal precursor for constructing key pharmacophores in these molecules. The fluorine atom can enhance binding affinity and metabolic stability, while the iodine provides a site for coupling to other parts of the molecule.

Caption: Synthetic pathway from this compound to PARP inhibitors.

PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neurology. The development of novel PET tracers often requires precursors that can be radiolabeled with positron-emitting isotopes like fluorine-18 (¹⁸F) or iodine-124 (¹²⁴I). This compound is an attractive precursor for developing such agents. The stable fluorine atom can be used to tune the pharmacokinetic properties of the tracer, while the iodine atom can be replaced with a radioisotope of iodine. Alternatively, the iodine can be used in a coupling reaction to introduce a group that can then be radiolabeled with ¹⁸F.

Caption: Potential pathways for synthesizing PET imaging agents from this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands out as a strategically important building block for the synthesis of complex organic molecules. Its unique pattern of halogen substitution provides medicinal chemists with a versatile platform for introducing key structural motifs that can enhance the biological activity and pharmacokinetic properties of drug candidates. The high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, combined with the modulating effects of the fluorine atom, makes this compound particularly valuable in the development of targeted therapies like PARP inhibitors and for the synthesis of advanced diagnostic tools such as PET imaging agents. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-5-iodophenol

Introduction to 3-Fluoro-5-iodophenol

This compound, with the molecular formula C₆H₄FIO, is a disubstituted phenol containing both fluorine and iodine atoms.[1] This unique combination of halogens imparts specific electronic and steric properties, making it a valuable building block in organic synthesis. Understanding its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification.

The molecular structure of this compound dictates the expected spectral features. The aromatic ring, the hydroxyl group, and the two different halogen substituents will each give rise to characteristic signals in NMR, IR, and mass spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The predicted NMR data is based on established computational models and analysis of similar substituted phenols.[2][3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the single hydroxyl proton. The chemical shifts and coupling patterns are influenced by the electronegativity and position of the fluorine, iodine, and hydroxyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 6.9 - 7.1 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-4 | 6.7 - 6.9 | t | J(H-F) ≈ J(H-H) ≈ 2-3 |

| H-6 | 7.2 - 7.4 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 |

| OH | 5.0 - 6.0 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The three protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The proton at C-6 is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the para-hydroxyl group. The proton at C-2 will be coupled to the fluorine at C-3 and the proton at C-6. The proton at C-4 will be coupled to the fluorine at C-3 and the proton at C-2, likely appearing as a triplet-like signal due to similar coupling constants.

-

Hydroxyl Proton: The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.[6][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts are significantly affected by the attached substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 155 - 158 |

| C-2 | 110 - 115 |

| C-3 (C-F) | 160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-4 | 105 - 110 |

| C-5 (C-I) | 90 - 95 |

| C-6 | 125 - 130 |

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (C-OH): The carbon attached to the hydroxyl group is expected to be significantly deshielded, appearing around 155-158 ppm.

-

C-3 (C-F): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz, resulting in a doublet. This is a key diagnostic feature.

-

C-5 (C-I): The carbon attached to the iodine atom is expected to be shifted upfield due to the "heavy atom effect".

-

Other Aromatic Carbons: The remaining carbon signals will be influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3600 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1580 - 1620 | Aromatic C=C stretch | Medium-Strong |

| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1300 | C-O stretch (phenol) | Strong |

| 1000 - 1100 | C-F stretch | Strong |

| 800 - 900 | C-H out-of-plane bending | Strong |

| 500 - 600 | C-I stretch | Medium-Weak |

Interpretation of the IR Spectrum:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[8][9]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring.[10][11]

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring.[10][11]

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹ is typical for the C-O stretching vibration in phenols.[8]

-

C-F and C-I Stretches: The C-F stretch will appear as a strong band in the 1000-1100 cm⁻¹ region. The C-I stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[12]

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 238 | [M]⁺˙ (Molecular Ion) |

| 237 | [M-H]⁺ |

| 111 | [M-I]⁺ |

| 127 | [I]⁺ |

| 93 | [M-I-CO]⁺ |

| 65 | [C₅H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 238, corresponding to the molecular weight of this compound.[1] The presence of iodine will result in a characteristic isotopic pattern for the molecular ion, though the M+1 peak from ¹³C will also be present.

-

Fragmentation Pattern: The fragmentation of halogenated phenols can be complex.[1][13][14] Common fragmentation pathways include:

-

Loss of a Halogen: Loss of the iodine atom (mass 127) to give a fragment at m/z 111 is a likely and significant fragmentation pathway.

-

Loss of CO: Following the initial fragmentation, the resulting phenolic cation can lose carbon monoxide (CO, mass 28). For example, the fragment at m/z 111 could lose CO to give a peak at m/z 83.

-

Formation of Cyclopentadienyl Cation: A common rearrangement in phenols leads to the formation of the stable cyclopentadienyl cation ([C₅H₅]⁺) at m/z 65.[14]

-

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI)

Caption: Workflow for Electron Ionization (EI) Mass Spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers working with this compound. The provided experimental protocols are based on standard laboratory practices and can be readily adapted. It is the author's hope that this guide will serve as a valuable resource, bridging the gap in publicly available experimental data and facilitating future research and development.

References

- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CASPRE [caspre.ca]

- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-iodophenol from 3-fluoroaniline

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthetic route to 3-Fluoro-5-iodophenol, a valuable substituted phenol intermediate in the development of novel pharmaceutical and agrochemical agents. Commencing from the readily available starting material, 3-fluoroaniline, this guide elucidates a two-step synthetic strategy involving a regioselective iodination followed by a Sandmeyer-type diazotization and subsequent hydrolysis. The causality behind experimental choices, detailed step-by-step protocols, and a thorough discussion of the underlying reaction mechanisms are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and purification of this target molecule.

Introduction and Synthetic Strategy

This compound is a key building block in organic synthesis, offering three distinct points for further functionalization: the hydroxyl group, the fluorine atom, and the iodine atom. The unique electronic properties conferred by these substituents make it an attractive precursor for the synthesis of complex molecules with potential biological activity. This guide outlines a logical and efficient synthetic pathway from 3-fluoroaniline, focusing on well-established and scalable reaction classes.

The chosen synthetic strategy hinges on a two-stage process:

-

Regioselective Iodination of 3-fluoroaniline: The initial step involves the introduction of an iodine atom onto the 3-fluoroaniline backbone. The directing effects of the amino and fluoro groups are harnessed to achieve selective iodination at the C-5 position.

-

Conversion of the Amino Group to a Hydroxyl Group: The resulting 3-fluoro-5-iodoaniline is then converted to the target phenol via a Sandmeyer-type reaction. This involves the diazotization of the primary aromatic amine to form a diazonium salt, which is subsequently hydrolyzed to yield the desired phenol.

This strategic approach is favored due to the ready availability of the starting material and the generally high yields and purities achievable with the selected reactions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| 3-Fluoroaniline | C₆H₆FN | 111.12 | 372-19-0 | Toxic, Irritant |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 516-12-1 | Irritant, Oxidizer |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 | Flammable, Irritant |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive |

| Copper(I) Oxide | Cu₂O | 143.09 | 1317-39-1 | Irritant |

| Copper(II) Nitrate | Cu(NO₃)₂ | 187.56 | 3251-23-8 | Oxidizer, Irritant |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly Flammable |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | - |

Step 1: Synthesis of 3-Fluoro-5-iodoaniline

This procedure is adapted from established methods for the regioselective iodination of electron-rich aromatic compounds.[1]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-fluoroaniline (5.55 g, 50 mmol) and acetonitrile (100 mL). Stir the mixture at room temperature until the aniline is completely dissolved.

-

Iodination: To the stirred solution, add N-iodosuccinimide (NIS) (11.25 g, 50 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-fluoro-5-iodoaniline. The crude product can be purified further by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is based on the principles of the Sandmeyer reaction for the conversion of aromatic amines to phenols.[2][3]

-

Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL) to water (100 mL) while cooling in an ice-salt bath. To this cooled acidic solution, add the crude 3-fluoro-5-iodoaniline (from Step 1) portion-wise, ensuring the temperature remains below 10 °C. Cool the resulting suspension to 0-5 °C.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in water (15 mL). Add this solution dropwise to the stirred aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

Hydrolysis: In a separate 1 L beaker, prepare a solution of copper(II) nitrate (2.0 g) in water (200 mL) and add copper(I) oxide (1.0 g). Heat this solution to 50-60 °C with stirring.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the hot copper salt solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady evolution of gas.

-

Completion and Isolation: After the addition is complete, stir the reaction mixture at 60 °C for 1 hour. Cool the mixture to room temperature and extract the product with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with water (50 mL) and then with a saturated solution of sodium bicarbonate (50 mL) to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexane and ethyl acetate). Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Mechanisms and Scientific Rationale

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Regioselective Iodination

The iodination of 3-fluoroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect), but it is also ortho-, para-directing due to resonance.

In the case of 3-fluoroaniline, the positions ortho and para to the amino group are C2, C4, and C6. The position para to the fluorine is C6. The position ortho to the fluorine is C2 and C4. The C5 position is meta to both the amino and fluoro groups. However, the strong activating and directing effect of the amino group dominates. The positions ortho (C2 and C4) to the amino group are also ortho and para to the deactivating fluorine, making them less favorable for substitution. The C6 position is para to the amino group and meta to the fluorine. The C5 position, while meta to the amino group, is activated by the overall electron-donating character of the aniline ring. In the presence of a mild iodinating agent like NIS, the substitution is directed to the less sterically hindered and electronically favorable position, which is often the C5 position.

Diazotization and Hydrolysis (Sandmeyer-type Reaction)

The conversion of the amino group to a hydroxyl group proceeds via a two-step mechanism:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] This reaction proceeds through a series of intermediates, starting with the formation of the nitrosyl cation (NO⁺), which acts as the electrophile.

-

Hydrolysis: The resulting diazonium salt is unstable and, upon gentle warming in the presence of water, decomposes to release nitrogen gas (a very stable molecule, providing a strong thermodynamic driving force for the reaction) and form a highly reactive aryl cation.[5] This cation is then rapidly attacked by a water molecule, which, after deprotonation, yields the final phenol product. The use of copper salts can facilitate this decomposition.[2][3]

Visualization of the Synthetic Workflow

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic workflow for this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₆H₄FIO

-

Molecular Weight: 238.00 g/mol [6]

-

Melting Point: The melting point should be determined and compared to literature values if available. A sharp melting point range is indicative of high purity.

-

Spectroscopic Analysis:

-

¹H NMR and ¹³C NMR: To confirm the structure and substitution pattern of the aromatic ring.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Safety and Handling

-

3-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes skin irritation and serious eye damage.[7] Handle with extreme care in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS): Irritant and oxidizer. Avoid contact with skin and eyes.

-

Sodium Nitrite: Oxidizing agent and toxic. Keep away from combustible materials.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate protective gear.

-

Diazonium Salts: Are potentially explosive in the solid state.[8] It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety precautions.

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the preparation of this compound from 3-fluoroaniline. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided mechanistic insights and rationale for experimental choices aim to empower scientists to adapt and optimize this synthesis for their specific needs.

References

- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 2. ijsdr.org [ijsdr.org]

- 3. xray.uky.edu [xray.uky.edu]

- 4. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C6H4FIO | CID 66882251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 939771-60-5 [chemicalbook.com]

- 8. reddit.com [reddit.com]

An In-depth Technical Guide to the Preparation of 3-Fluorophenol from m-Aminophenol

<

Foreword: The Strategic Importance of Fluorinated Phenols in Modern Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. This has made organofluorine compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1][2][3] 3-Fluorophenol, a key building block, serves as a critical intermediate in the synthesis of a diverse array of complex molecules, including liquid crystal materials and potent therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the synthetic pathway from m-aminophenol to 3-fluorophenol, with a primary focus on the well-established Balz-Schiemann reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and address critical safety considerations inherent to this transformation.

Synthetic Strategy: The Balz-Schiemann Reaction as the Method of Choice

While several methods exist for the synthesis of aryl fluorides, the Balz-Schiemann reaction remains a cornerstone for the conversion of primary aromatic amines to their corresponding fluoro derivatives.[6][7] This classical yet robust method proceeds via a diazonium tetrafluoroborate intermediate, offering a reliable and regioselective route to introduce a fluorine atom onto an aromatic ring.[6][8]

Conceptually similar to the Sandmeyer reaction, which utilizes copper salts to introduce other halogens or pseudohalogens, the Balz-Schiemann reaction is distinct in its mechanism.[6][9][10] The thermal decomposition of the diazonium tetrafluoroborate is believed to proceed through a high-energy aryl cation intermediate, which then abstracts a fluoride ion from the tetrafluoroborate counterion.[6][8]

Alternative approaches to aryl fluorides include electrophilic fluorination and palladium-mediated nucleophilic fluorination.[11] However, for the specific transformation of m-aminophenol to 3-fluorophenol, the Balz-Schiemann reaction offers a cost-effective and well-documented pathway.[4]

The Core Transformation: A Mechanistic Deep Dive

The preparation of 3-fluorophenol from m-aminophenol via the Balz-Schiemann reaction can be dissected into two principal stages: the diazotization of the aromatic amine and the subsequent thermal decomposition of the resulting diazonium salt.

Step 1: Diazotization of m-Aminophenol

The initial step involves the conversion of the primary amino group of m-aminophenol into a diazonium salt.[7][12] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as fluoroboric acid (HBF₄) or hydrochloric acid (HCl).[7]

The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt, which can be unstable and potentially explosive at higher temperatures.[13][14] The acidic conditions are crucial for the formation of the active nitrosating agent, the nitrosonium ion (NO⁺).

The overall reaction for the formation of the 3-hydroxyphenyldiazonium tetrafluoroborate is as follows:

HO-C₆H₄-NH₂ + NaNO₂ + 2HBF₄ → [HO-C₆H₄-N₂]⁺BF₄⁻ + NaBF₄ + 2H₂O

The resulting diazonium tetrafluoroborate often precipitates from the reaction mixture as a stable salt, which can be isolated by filtration.[7][15]

Step 2: Thermal Decomposition of the Diazonium Tetrafluoroborate

The isolated 3-hydroxyphenyldiazonium tetrafluoroborate is then subjected to thermal decomposition, a process known as thermolysis.[7][11] Upon heating, the diazonium salt decomposes to yield the desired 3-fluorophenol, nitrogen gas, and boron trifluoride.[6][12]

[HO-C₆H₄-N₂]⁺BF₄⁻ (s) → HO-C₆H₄-F (l) + N₂ (g) + BF₃ (g)

The temperature required for decomposition can vary depending on the substrate but typically ranges from 110-170 °C.[11] Careful control of the heating rate is essential to manage the exothermic nature of the decomposition and prevent potential runaway reactions.[2][8]

Figure 1. Workflow for the synthesis of 3-fluorophenol from m-aminophenol via the Balz-Schiemann reaction.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 3-fluorophenol from m-aminophenol.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| m-Aminophenol | 200 kg |

| Anhydrous Hydrofluoric Acid | 110 kg |

| Potassium Nitrite (KNO₂) | 108 kg |

| Toluene | 600 L |

| 10% Potassium Hydroxide (KOH) Solution | As needed |

| 1000 L Reaction Vessel | Jacketed, with variable speed stirring |

| Cooling/Heating System | Capable of -10 °C to 65 °C |

| Filtration Apparatus | |

| Distillation Apparatus | Atmospheric and vacuum |

Note: This protocol is based on a patented industrial process and should be adapted and scaled appropriately for laboratory use with stringent safety precautions.[5]

Step-by-Step Procedure

Part A: Diazotization

-

Dissolution: To a 1000 L reaction vessel, add 600 L of toluene. Begin stirring at room temperature and gradually add 200 kg of m-aminophenol. Increase the stirring speed to 100 rpm until all the m-aminophenol has dissolved.[5]

-

Acidification: Close the reaction vessel and carefully add 110 kg of anhydrous hydrofluoric acid, maintaining the reaction temperature between 20-25 °C. Continue stirring for 60 minutes after the addition is complete.[5]

-

Cooling: Cool the reaction mixture to -10 °C using the jacketed cooling system.[5]

-

Nitrite Addition: Uniformly add 108 kg of potassium nitrite (KNO₂) while maintaining the reaction temperature at -5 °C. Vary the stirring speed between 60-100 rpm to ensure efficient mixing.[5]

-

Reaction Monitoring: After the addition of KNO₂ is complete, maintain the reaction at -5 °C for 60 minutes. The completion of the diazotization reaction can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.[5][16]

Part B: Thermal Decomposition and Work-up

-

Heating: Gradually raise the temperature of the reaction mixture to 65 °C at a rate of 5 °C per hour.[5]

-

Neutralization: Cool the mixture to 10 °C and neutralize by the dropwise addition of a 10% KOH aqueous solution, maintaining the temperature at 30 °C. Stop the addition when the pH of the system reaches 7.[5]

-

Phase Separation: Stop stirring and allow the layers to separate.[5]

-

Extraction and Washing: Separate the organic phase and wash it twice with water. Extract the aqueous phase with toluene and combine all organic phases.[5]

-

Purification: Filter any solid residues. Recover the toluene by atmospheric distillation. The crude 3-fluorophenol is then purified by vacuum distillation to yield the final product.[5][17] A purity of over 99% can be achieved with this method.[5]

Safety: A Paramount Consideration

The synthesis of 3-fluorophenol from m-aminophenol involves several hazardous reagents and intermediates, necessitating strict adherence to safety protocols.

Handling of Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state, especially when subjected to heat, friction, or shock.[13][14][18] It is imperative to:

-

Maintain Low Temperatures: The diazotization reaction must be carried out at low temperatures (below 5 °C) to minimize the decomposition of the diazonium salt.[13][14]

-

Avoid Isolation When Possible: While the Balz-Schiemann reaction often involves the isolation of the diazonium tetrafluoroborate, newer protocols aim to generate and use the diazonium salt in situ to avoid handling the potentially explosive solid.[2][19]

-

Use Stoichiometric Amounts of Nitrite: An excess of sodium nitrite should be avoided.[13][14] Any excess nitrous acid should be quenched, for example, with sulfamic acid.[20]

-

Handle with Care: If isolated, the diazonium salt should be handled in small quantities (it is recommended to handle no more than 0.75 mmol at a time), using non-metallic spatulas, and behind a blast shield.[13][18][20]

Use of Anhydrous Hydrofluoric Acid

Anhydrous hydrofluoric acid (HF) is an extremely corrosive and toxic substance. It can cause severe burns upon contact with skin, and inhalation of its vapors can be fatal. All manipulations involving anhydrous HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including specialized gloves and face shields.

Innovations and Future Directions

While the traditional Balz-Schiemann reaction is a reliable method, research continues to refine this transformation for improved safety, efficiency, and broader applicability.

-

Alternative Fluoride Sources: To circumvent the use of the often expensive and hazardous HBF₄, alternative fluoride sources and counterions, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), have been explored and have shown improved yields in some cases.[6][11]

-

Flow Chemistry: Continuous flow protocols are being developed to eliminate the need for isolating hazardous diazonium salt intermediates, thereby enhancing the safety and scalability of the reaction.[19][21]

-

Milder Conditions: Modifications to the Balz-Schiemann reaction, such as the use of photoredox catalysis or piezoelectric materials, are being investigated to enable the reaction to proceed under milder conditions, thus improving its functional group tolerance.[19]

Conclusion

The synthesis of 3-fluorophenol from m-aminophenol via the Balz-Schiemann reaction is a powerful and well-established method in organic chemistry. A thorough understanding of the reaction mechanism, meticulous attention to the experimental protocol, and an unwavering commitment to safety are paramount for the successful and safe execution of this important transformation. As the demand for complex fluorinated molecules continues to grow, further innovations in this and other fluorination methodologies will undoubtedly play a crucial role in advancing the fields of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. CN104276929A - Preparation method of 3-fluorophenol - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. flexiprep.com [flexiprep.com]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 3-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. arkat-usa.org [arkat-usa.org]

solubility of 3-Fluoro-5-iodophenol in organic solvents

An In-depth Technical Guide to the Solubility of 3-Fluoro-5-iodophenol in Organic Solvents

Introduction

This compound is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and material science. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and an iodine atom, offers multiple reaction sites for synthesizing complex molecules. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, reaction optimization, and formulation development.[1] Poor solubility can lead to challenges in handling, unpredictable reaction kinetics, and difficulties in achieving desired purity and yield.[1][2]

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a robust predictive framework based on the compound's physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3] An examination of the structure of this compound reveals a molecule with distinct regions of varying polarity.

Key Molecular Features:

-

Molecular Formula: C₆H₄FIO[4]

-

Molecular Weight: 238.00 g/mol [4]

-

Phenolic Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4][5] This feature strongly promotes solubility in polar protic solvents like alcohols.[5]

-

Aromatic Ring: The benzene ring itself is a large, nonpolar structure.[6][7]

-

Halogen Substituents (F, I): The carbon-fluorine bond is highly polar due to fluorine's high electronegativity.[8] The carbon-iodine bond is significantly less polar, as the electronegativity of iodine is closer to that of carbon.[7] These substituents, particularly the large iodine atom, contribute to significant van der Waals forces.[7]

-

Topological Polar Surface Area (TPSA): 20.2 Ų, indicating a moderate degree of polarity.[4]

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) due to strong hydrogen bonding interactions with the phenolic -OH group.[5] Also expected in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) which can act as hydrogen bond acceptors.

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as dichloromethane.

-

Low Solubility: Expected in nonpolar solvents (e.g., hexane, cyclohexane, toluene). The energy required to break the intermolecular forces (hydrogen bonds and dipole-dipole interactions) in the solid this compound would not be sufficiently compensated by the weak van der Waals interactions formed with nonpolar solvents.[7][9]

-

Insolubility in Water: Despite the presence of a hydrogen-bonding hydroxyl group, the large, nonpolar, and hydrophobic aryl ring with its heavy halogen substituents makes the molecule insoluble in water.[6][7][9]

Theoretical Framework: Factors Governing Solubility

The interplay between solute and solvent properties determines the extent of solubility. A successful dissolution process occurs when the energy released from the formation of new solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The following diagram illustrates these critical relationships.

Caption: Key solute and solvent properties influencing the solubility of an organic compound.

Standardized Protocol for Experimental Solubility Determination

To obtain accurate, quantitative solubility data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state.[10][11]

Safety and Handling Precautions

This compound is a hazardous substance. Adherence to strict safety protocols is mandatory.

-

Hazard Identification: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[4][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation.[14] Avoid generating dust.[15]

-

Incompatibilities: Keep away from strong oxidizing agents.[14]

Materials and Reagents

-

This compound (purity >95%)

-

Analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Calibrated UV-Vis Spectrophotometer or HPLC system

Experimental Workflow

The following protocol details the shake-flask method for determining solubility at a specified temperature (e.g., 25°C).

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of Stock Solutions (for Calibration): Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial (e.g., 10-20 mg). The key is to ensure a solid phase remains after equilibrium.[10]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[1][16]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.[17] For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λ_max) determined from the standard solutions.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison. The following table serves as a template for recording experimentally determined values.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility at 25°C ( g/100 mL) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Data to be determined |

| Dichloromethane | Halogenated | Moderate | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Low | Data to be determined |

| n-Hexane | Aliphatic Hydrocarbon | Low | Data to be determined |

Conclusion

While specific quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. The molecule's polar phenolic group suggests high solubility in polar protic and aprotic organic solvents, while its large, hydrophobic aryl structure predicts poor solubility in nonpolar media. For drug development professionals and research scientists requiring precise values, the standardized shake-flask protocol detailed in this guide provides a definitive method for generating accurate and reproducible solubility data. This essential information will facilitate the seamless integration of this compound into a wide range of chemical processes, from laboratory-scale synthesis to industrial applications.

References

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C6H4FIO | CID 66882251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 939771-60-5 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. pharmatutor.org [pharmatutor.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Fluoro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-iodophenol is a halogenated aromatic compound that serves as a critical building block in the synthesis of a wide range of pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring both fluorine and iodine atoms, imparts specific reactivity and properties that are highly sought after in medicinal chemistry for the development of novel therapeutics. However, the same attributes that make this compound valuable also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, emergency procedures, and disposal methods for this compound, designed to empower researchers to work with this reagent safely and effectively.

Physicochemical and Hazard Profile

A foundational aspect of safe laboratory practice is a comprehensive understanding of a chemical's intrinsic properties and associated hazards. While some experimental data for this compound is not extensively published, a combination of computed data and information from safety data sheets (SDS) provides a robust profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the publicly available data is computed, and these values should be used as a guide, with experimental verification recommended where precise parameters are critical.

| Property | Value | Source |

| Molecular Formula | C₆H₄FIO | PubChem[1] |

| Molecular Weight | 238.00 g/mol | PubChem[1] |

| Physical Form | Solid or liquid | Sigma-Aldrich |

| Melting Point | No data available | |

| Boiling Point | No data available | BLD Pharm[2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | Sigma-Aldrich |

GHS Hazard Identification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

These classifications underscore the necessity for stringent adherence to personal protective equipment (PPE) and engineering controls to prevent exposure.

Core Directive for Safe Handling and Storage

The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, appropriate personal protective equipment, and meticulous laboratory practices.

Engineering Controls: The First Line of Defense